molecular formula C17H17F2N3O B5157989 N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide

Cat. No. B5157989
M. Wt: 317.33 g/mol
InChI Key: FYFRTVHXIXPKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a small molecule that belongs to the class of indazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide involves the inhibition of specific molecular pathways that are involved in the growth and survival of cancer cells, the reduction of oxidative stress and inflammation, and the protection of neurons from damage. This compound has been shown to target specific proteins and enzymes that play a critical role in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, it reduces oxidative stress and inflammation, which are major contributors to neuronal damage. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide. One direction is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide involves the reaction of 3,5-difluoroaniline with 2-bromo-3-buten-1-ol in the presence of a base catalyst. The resulting intermediate is then subjected to a cyclization reaction using a palladium catalyst to obtain the final product.

Scientific Research Applications

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific molecular pathways. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and this compound has been studied for its anti-inflammatory properties.

properties

IUPAC Name

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]but-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O/c1-2-4-17(23)21-15-5-3-6-16-14(15)10-20-22(16)13-8-11(18)7-12(19)9-13/h2,7-10,15H,1,3-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFRTVHXIXPKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)NC1CCCC2=C1C=NN2C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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